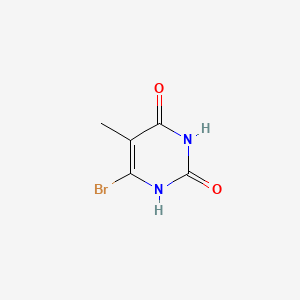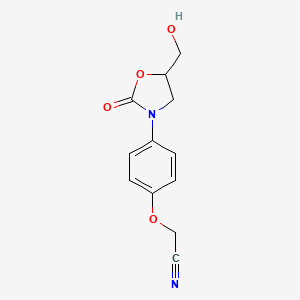
(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile typically involves multiple steps. One common route starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the oxazolidinone ring. Finally, the nitrile group is added through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the electrophile used.
Scientific Research Applications
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, potentially leading to antimicrobial activity. The nitrile group can also participate in covalent bonding with target proteins, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)propanoic acid: Contains a propanoic acid group instead of a nitrile group.
2-(4-(5-Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetamide: Features an acetamide group in place of the nitrile group.
Uniqueness
2-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)phenoxy)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential bioactivity. The combination of the oxazolidinone ring and the nitrile group makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
64589-74-8 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C12H12N2O4/c13-5-6-17-10-3-1-9(2-4-10)14-7-11(8-15)18-12(14)16/h1-4,11,15H,6-8H2 |
InChI Key |
UJSQDDANKNEAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


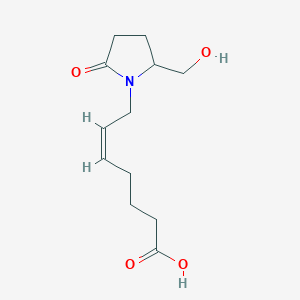
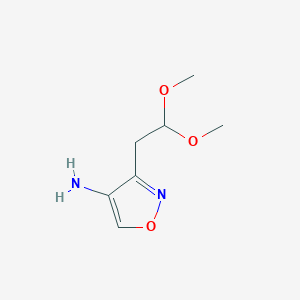

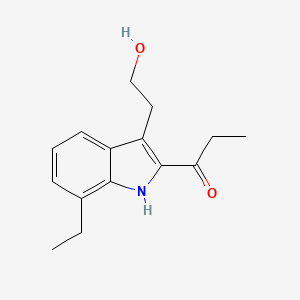
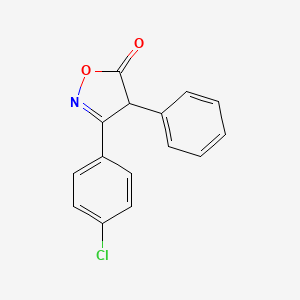


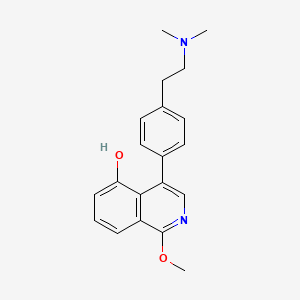
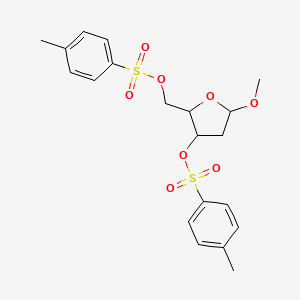

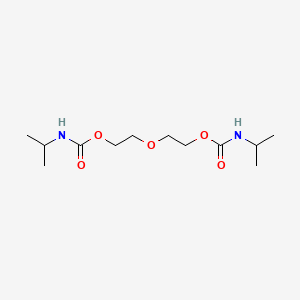
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
